molecular formula C13H18N4O3S B2948048 Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate CAS No. 891125-07-8

Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate

Cat. No. B2948048
CAS RN: 891125-07-8
M. Wt: 310.37
InChI Key: KWKMZPSPLQXYDA-UHFFFAOYSA-N
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Description

“Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate” is a complex organic compound. It belongs to the class of compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine . Pyrazole is a 5-membered ring consisting of three carbon atoms and two adjacent nitrogen centers .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves a fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and often involve the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Scientific Research Applications

Antimicrobial Activity

Compounds similar to Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate have been studied for their antimicrobial properties . They can be used to inhibit the growth of various microorganisms, including bacteria and fungi. The antimicrobial activity is often measured as half maximal inhibitory concentration (IC50), indicating the effectiveness of the compound .

Synthesis of Heterocyclic Compounds

This molecule can serve as a precursor in the synthesis of heterocyclic compounds , which are rings containing at least one atom other than carbon. These structures are significant in medicinal chemistry due to their presence in many pharmaceuticals .

Development of Anti-infective Agents

The structural motifs present in Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate are found in anti-infective agents . These agents can target infectious diseases caused by pathogens such as tuberculosis, malaria, and various nosocomial infections .

Pharmacological Research

Due to the presence of a triazolopyrimidine moiety, this compound could be explored for its pharmacological activities . Triazolopyrimidines have shown a range of activities, including antitumor, antimalarial, and anti-inflammatory properties .

Drug Discovery

The molecule could be used in drug discovery efforts, particularly in the search for new therapeutic agents. Its complex structure offers multiple points for chemical modification, which can lead to the development of drugs with specific desired effects .

Study of Enzyme Inhibition

Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate may be used in the study of enzyme inhibition . Compounds with similar structures have been used to inhibit enzymes like acetylcholinesterase, which is relevant in the treatment of diseases like Alzheimer’s .

Future Directions

The future directions for research on this compound could involve further exploration of its diverse pharmacological activities, such as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . In silico pharmacokinetic and molecular modeling studies could also be summarized . This could help researchers engaged in the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

methyl 2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3S/c1-4-6-8-7-10(18)14-12-15-16-13(17(8)12)21-9(5-2)11(19)20-3/h7,9H,4-6H2,1-3H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKMZPSPLQXYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SC(CC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate

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